molecular formula C10H13BO4 B1340251 3-Formyl-5-isopropoxyphenylboronic acid CAS No. 871125-79-0

3-Formyl-5-isopropoxyphenylboronic acid

Cat. No.: B1340251
CAS No.: 871125-79-0
M. Wt: 208.02 g/mol
InChI Key: TYKYVLDAFDKFHV-UHFFFAOYSA-N
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Description

3-Formyl-5-isopropoxyphenylboronic acid is an organic compound with the molecular formula C10H13BO4. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry .

Safety and Hazards

The compound is classified as a combustible solid . Specific hazard statements or precautionary measures are not provided in the retrieved sources.

Biochemical Analysis

Biochemical Properties

3-Formyl-5-isopropoxyphenylboronic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, forming stable complexes that can influence biochemical pathways. The compound’s boronic acid group allows it to form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in enzyme inhibition studies and as a building block in synthetic chemistry . It is known to interact with serine proteases and kinase enzymes, which are crucial in regulating cellular processes .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form covalent bonds with biomolecules allows it to interfere with enzyme activity, leading to changes in metabolic flux and gene expression patterns . Studies have demonstrated its potential to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when conducting experiments. It has been observed that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic functions . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can influence the overall metabolic state of the cell and contribute to the compound’s biochemical effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or through passive diffusion . Once inside the cell, it can interact with binding proteins that facilitate its localization to specific cellular compartments . The distribution of this compound within tissues can also affect its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biochemical effects . Studies have shown that this compound can accumulate in the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-5-isopropoxyphenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions generally include a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to increase yield and reduce production time .

Chemical Reactions Analysis

Types of Reactions

3-Formyl-5-isopropoxyphenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

(3-formyl-5-propan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO4/c1-7(2)15-10-4-8(6-12)3-9(5-10)11(13)14/h3-7,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKYVLDAFDKFHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)OC(C)C)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584727
Record name {3-Formyl-5-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871125-79-0
Record name B-[3-Formyl-5-(1-methylethoxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871125-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-Formyl-5-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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